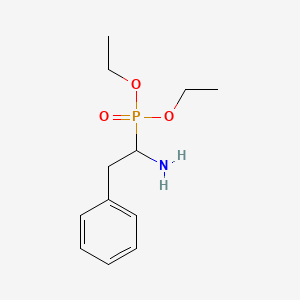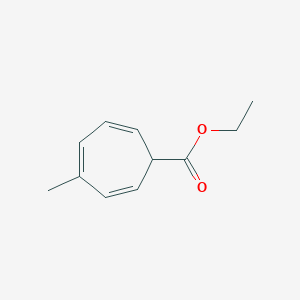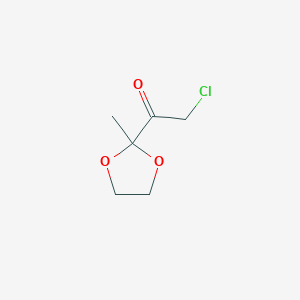
2-Chloro-1-(2-methyl-1,3-dioxolan-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-1-(2-methyl-1,3-dioxolan-2-yl)ethanone is an organic compound with the molecular formula C6H9ClO3 It is a chlorinated ketone derivative of dioxolane, a five-membered ring containing two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-chloro-1-(2-methyl-1,3-dioxolan-2-yl)ethanone can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture . Another method involves the use of orthoesters or molecular sieves to remove water through chemical reaction or physical sequestration .
Industrial Production Methods
Industrial production of 2-chloro-1-(2-methyl-1,3-dioxolan-2-yl)ethanone often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-1-(2-methyl-1,3-dioxolan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4
Reducing agents: H2/Ni, H2/Rh, LiAlH4
Nucleophiles: NaOCH3, RMgX (Grignard reagents)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2-chloro-1-(2-methyl-1,3-dioxolan-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-chloro-1-(2-methyl-1,3-dioxolan-2-yl)ethanone involves its interaction with nucleophiles and electrophiles. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various intermediates and products. The presence of the chloro group enhances its reactivity towards nucleophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-chloro-1-(2-methyl-1,3-dioxolan-2-yl)ethanone is unique due to its specific structural features, such as the presence of a chloro group and a dioxolane ring. These features confer distinct reactivity and stability compared to other similar compounds.
Propriétés
Numéro CAS |
74225-73-3 |
|---|---|
Formule moléculaire |
C6H9ClO3 |
Poids moléculaire |
164.59 g/mol |
Nom IUPAC |
2-chloro-1-(2-methyl-1,3-dioxolan-2-yl)ethanone |
InChI |
InChI=1S/C6H9ClO3/c1-6(5(8)4-7)9-2-3-10-6/h2-4H2,1H3 |
Clé InChI |
HSZIUAZSCPBYFN-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCO1)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Magnesium, [(1Z)-1-(trimethylsilyl)-1-hexenyl]bromo-](/img/structure/B14441629.png)
![Benzene, 1-[2-(methylthio)ethoxy]-4-nitro-](/img/structure/B14441633.png)
![4-{[(Trimethylstannyl)oxy]carbonyl}aniline](/img/structure/B14441634.png)
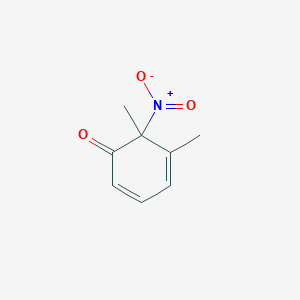
![6,11-Dihydro-5h-naphtho[2,1-a]carbazole](/img/structure/B14441658.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-ethylpiperidin-2-one](/img/structure/B14441664.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-N-methyl-L-phenylalanine](/img/structure/B14441665.png)
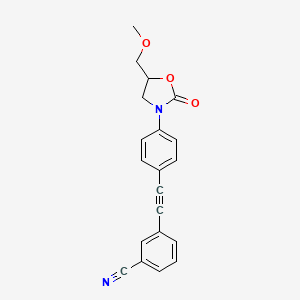
![2-[Methyl(phenyl)phosphanyl]ethan-1-amine](/img/structure/B14441669.png)
